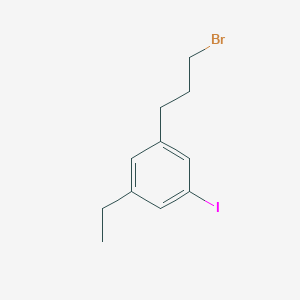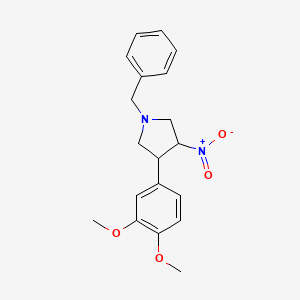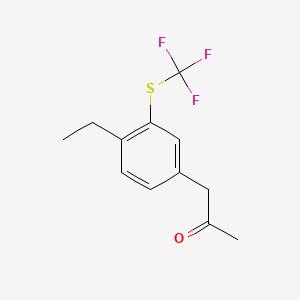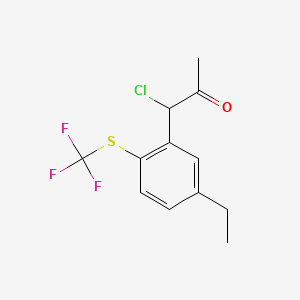
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS and a molecular weight of 296.74 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 5-ethyl-2-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through distillation or recrystallization .
Análisis De Reacciones Químicas
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and the trifluoromethylthio group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the chloro group is replaced by nucleophiles. Additionally, the carbonyl group in the propan-2-one moiety can undergo various transformations, contributing to its diverse reactivity .
Comparación Con Compuestos Similares
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(5-methyl-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a methyl group instead of an ethyl group, leading to differences in reactivity and physical properties.
1-Chloro-1-(5-ethyl-2-(trifluoromethylthio)phenyl)ethanone: This compound has an ethanone moiety instead of a propan-2-one moiety, affecting its chemical behavior.
1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one: The presence of a bromo group instead of a chloro group results in different reactivity patterns.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Propiedades
Fórmula molecular |
C12H12ClF3OS |
|---|---|
Peso molecular |
296.74 g/mol |
Nombre IUPAC |
1-chloro-1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3OS/c1-3-8-4-5-10(18-12(14,15)16)9(6-8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
Clave InChI |
RMJJADIQEYGWDP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)SC(F)(F)F)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-formylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B14043928.png)

![4,9,23,28-tetratert-butyl-13,19-diaza-1-boranonacyclo[16.12.1.12,6.119,26.07,12.014,31.020,25.013,33.030,32]tritriaconta-2,4,6(33),7(12),8,10,14(31),15,17,20(25),21,23,26(32),27,29-pentadecaene](/img/structure/B14043940.png)

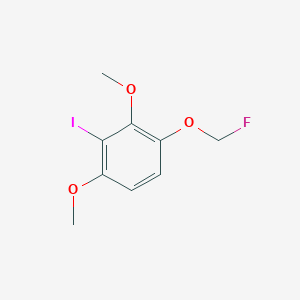
![Bis(7-oxa-2-azaspiro[3.5]nonan-3-yl) oxalate](/img/structure/B14043969.png)

